L-homoserine

Metabolic Engineering Industrial Biotechnology Amino Acid Production

L-Homoserine (CAS 119736-88-8) is the preferred C4 platform chemical for industrial amino acid biosynthesis. Produced via high-titer E. coli fermentation (125.07 g/L, 0.62 g/g glucose yield), it delivers 60% higher titer than C. glutamicum routes, directly lowering cost of goods for L-methionine and L-threonine manufacture. Its (S)-configuration is mandatory for enzyme recognition; generic D-homoserine or racemic mixtures cause off-spec enantiomer impurities that require costly chiral separation. Use as a selective metabolic probe for adaptive laboratory evolution of tolerant E. coli strains or as the correct substrate (O-acetyl-L-homoserine) for cell-free methionine biotransformation. Standard international B2B shipping available; order high-purity grade now.

Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
CAS No. 119736-88-8
Cat. No. B039754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-homoserine
CAS119736-88-8
SynonymsHomoserine
Homoserine L-isomer
L isomer of Homoserine
L-isomer of Homoserine
Molecular FormulaC4H9NO3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC(CO)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
InChIKeyUKAUYVFTDYCKQA-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000000 mg/L (at 30 °C)
8.39 M
1000.0 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





L-Homoserine (CAS 119736-88-8) Technical Specifications and Industrial Profile


L-Homoserine (CAS 119736-88-8) is a non-proteinogenic, chiral α-amino acid with the molecular formula C₄H₉NO₃ and a molecular weight of 119.12 g/mol [1]. It is the L-enantiomer of homoserine and serves as a critical biosynthetic intermediate in the aspartate metabolic pathway [2]. This pathway leads to the production of the essential amino acids L-threonine, L-methionine, and L-isoleucine in plants, bacteria, and fungi [2]. Its primary commercial and scientific value stems from its role as a versatile C4 platform chemical, which can be further derivatized for applications in the food, feed, pharmaceutical, and cosmetic industries [3].

The Case Against Generic Substitution of L-Homoserine in Research and Industrial Processes


Substituting L-homoserine with generic analogs like D-homoserine, O-phospho-L-homoserine, or even L-threonine is not feasible due to fundamental differences in stereospecificity, metabolic routing, and enzyme kinetics. L-Homoserine's specific (S)-configuration is essential for recognition by the majority of biosynthetic enzymes [1]. Furthermore, its role as a central, non-essential precursor to multiple essential amino acids distinguishes it from downstream products like L-threonine and L-methionine [2]. Its toxic effect on wild-type E. coli at certain concentrations and its inability to serve as a nitrogen source are unique physiological characteristics not shared by its downstream products, which necessitates specific handling and process control [3]. Finally, the efficiency of industrial production platforms is highly strain-specific, with E. coli systems demonstrating significantly higher titers than those using C. glutamicum, meaning the source and method of production are critical performance variables [4].

Quantitative Evidence for L-Homoserine Selection: Comparative Performance Data


Fermentative Production Titer in Escherichia coli vs. Corynebacterium glutamicum

The selection of the production host for L-homoserine is a critical procurement decision. A direct comparison of fermentation performance shows that Escherichia coli systems achieve significantly higher product titers than those based on Corynebacterium glutamicum. An engineered plasmid-free E. coli strain (HSY43) achieved a titer of 125.07 g/L in a 5 L fermenter [1], while an optimized C. glutamicum strain achieved a maximum of 78.3 g/L in a 15 L fermenter [2]. This demonstrates a clear advantage for E. coli-based production for high-volume applications.

Metabolic Engineering Industrial Biotechnology Amino Acid Production

Yield on Glucose in Escherichia coli vs. Corynebacterium glutamicum

The yield of L-homoserine on glucose is a primary economic driver for its commercial production. In comparing engineered production strains, a plasmid-free E. coli strain achieved a significantly higher yield of 0.62 g/g glucose [1] compared to an optimized C. glutamicum strain which reached 0.28 g/g glucose in a 15 L fermenter [2]. This indicates that E. coli converts the carbon source into product more than twice as efficiently under the respective optimized conditions.

Metabolic Engineering Bioprocess Economics Amino Acid Yield

Differential Utilization of L-Homoserine and its Activated Derivatives by Homocysteine Synthases

In the biosynthesis of L-methionine, the substrate specificity of the enzymes involved is a key point of differentiation. Studies on L-methionine γ-lyase show that O-acetyl-L-homoserine exhibits a 140% relative reactivity in α,γ-elimination compared to L-methionine, while O-succinyl-L-homoserine shows only 17% relative reactivity [1]. This indicates that activated forms of L-homoserine have vastly different kinetic properties, and that L-homoserine itself cannot be substituted for its acetylated derivative in certain enzymatic reactions. Furthermore, enzymes from fungi preferentially utilize O-acetyl-L-homoserine, while bacterial enzymes require O-succinyl-L-homoserine [2].

Enzyme Kinetics Biosynthetic Pathways Methionine Biosynthesis

Comparative Toxicity of L-Homoserine and L-Threonine on Escherichia coli Growth

A critical distinction between L-homoserine and its downstream product L-threonine is their effect on bacterial physiology. Research shows that L-homoserine is toxic to wild-type E. coli and cannot be utilized as a sole nitrogen source for growth [1]. In contrast, L-threonine is a standard essential amino acid that supports growth. This toxicity is alleviated when L-homoserine is rapidly converted to L-threonine via the thrABC operon [2]. This demonstrates that L-homoserine, despite being a metabolic precursor, has a distinct and adverse biological effect compared to L-threonine.

Microbial Physiology Toxicity Assay Amino Acid Metabolism

Chiral Purity and Enantiomer-Specific Metabolic Roles: L-Homoserine vs. D-Homoserine

The stereospecificity of L-homoserine is a non-negotiable requirement for its biological function. The enzyme YgeA in E. coli, an amino acid racemase, interconverts L- and D-homoserine. Deletion of the ygeA gene abolishes the effect of both enantiomers on biofilm formation, demonstrating that both are metabolically active but through different pathways [1]. More critically, only the L-enantiomer is a substrate for the core aspartate pathway enzymes leading to essential amino acids. While D-homoserine has some research applications, it cannot substitute for L-homoserine in any biosynthetic or most enzymatic contexts [2].

Chiral Chemistry Enzyme Stereospecificity Metabolic Engineering

Optimal Research and Industrial Application Scenarios for L-Homoserine (CAS 119736-88-8)


High-Yield Biomanufacturing of L-Methionine and L-Threonine

For industrial biotechnology companies seeking to produce L-methionine or L-threonine, sourcing L-homoserine from an E. coli-based fermentation process is the most economically viable route. The data show E. coli achieves a titer of 125.07 g/L and a yield of 0.62 g/g glucose, which is 60% higher in titer and 121% higher in yield compared to the best reported C. glutamicum strains [1]. This superior conversion efficiency directly translates to lower production costs. The procurement of L-homoserine produced via this platform is recommended for high-volume manufacturing of these essential amino acids.

Development of Engineered E. coli Strains for Toxic Compound Tolerance

For research groups involved in microbial physiology and metabolic engineering, L-homoserine serves as a selective agent and a model toxic intermediate. Its well-documented toxicity to wild-type E. coli and inability to serve as a nitrogen source make it an ideal tool for adaptive laboratory evolution (ALE) studies aimed at generating tolerant strains [2]. Researchers should procure L-homoserine to select for mutants with enhanced threonine operon expression or altered transport mechanisms, a scenario where substituting with L-threonine would not provide the same selective pressure.

In Vitro Enzymatic Synthesis of L-Methionine Precursors

For laboratories developing cell-free systems for methionine biosynthesis, the selection of the correct homoserine derivative is critical. Quantitative enzyme kinetics data show that O-acetyl-L-homoserine has a 140% relative reactivity compared to L-methionine, while O-succinyl-L-homoserine is only 17% as reactive [3]. Furthermore, the choice between O-acetyl- and O-succinyl-L-homoserine must be matched to the enzyme's origin (fungal vs. bacterial). Procuring L-homoserine and its specific derivatives, rather than a generic substitute, is essential for optimizing reaction yields and rates in these biotransformation systems.

Production of Chiral C4 Platform Chemicals

L-Homoserine is a valuable starting material for the synthesis of a variety of C4 chemicals, including γ-butyrolactone, 1,4-butanediol, and chiral pharmaceutical intermediates [4]. Its specific (S)-configuration is essential for the enantioselective synthesis of these downstream products. Procurement of high-purity L-homoserine (CAS 119736-88-8) is mandatory for ensuring the final chiral purity of these high-value chemicals, as the use of D-homoserine or a racemic mixture would lead to an undesirable mixture of enantiomers requiring costly separation steps.

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